4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a chemical compound with potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. Its structure features a quinazoline core, which is a common motif in various bioactive compounds. The compound is classified as an aromatic amine and a quinazoline derivative, making it relevant in the study of pharmacologically active substances.
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. It can be categorized under:
The synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves several steps, beginning with readily available starting materials.
The molecular formula of 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is , and its molecular weight is 319.72 g/mol. The compound features a quinazoline ring substituted with a methoxy group and a chlorofluorophenyl amino group.
Property | Value |
---|---|
Molecular Formula | C15H11ClFN3O2 |
Molecular Weight | 319.72 g/mol |
IUPAC Name | 4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-ol |
InChI | InChI=1S/C15H11ClFN3O2/c1-22... |
InChI Key | HIJHWRQHYCERSH-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)... |
The crystal structure has been analyzed using X-ray diffraction techniques, providing insights into its three-dimensional arrangement .
The compound can undergo several types of chemical reactions:
These reactions may be utilized to modify the compound for enhanced biological activity or to synthesize derivatives with different properties.
The mechanism of action for 4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol primarily involves its interaction with specific molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which blocks downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancer treatment, where inhibiting tyrosine kinases can lead to reduced tumor growth and metastasis .
The compound typically appears as a solid with specific melting points and solubility characteristics that may vary based on purity and crystallization methods.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Approximately 263.8–264.6 °C |
Solubility | Varies; generally soluble in organic solvents |
4-((3-Chloro-4-fluorophenyl)amino)-6-methoxyquinazolin-7-ol has significant potential in scientific research, particularly in:
Research continues to explore its efficacy and safety profiles, aiming to establish it as a viable therapeutic agent .
Quinazoline derivatives represent a cornerstone of targeted cancer therapy development, with their evolution marked by strategic structural refinements to enhance target specificity and pharmacokinetic properties. The scaffold’s bicyclic aromatic structure provides a versatile template for selective kinase inhibition, particularly against tyrosine kinases involved in pathological signaling cascades. Early breakthroughs emerged with the FDA approval of gefitinib (2003) and erlotinib (2004), first-generation EGFR inhibitors that established the anilinoquinazoline pharmacophore as a viable platform for oncology drug design [4] [6]. These agents demonstrated that hydrogen bonding interactions with kinase hinge regions, facilitated by the quinazoline core, could achieve potent ATP-competitive inhibition.
Subsequent generations addressed acquired resistance mechanisms—notably the T790M mutation—through covalent inhibition strategies. The introduction of poziotinib and analogs featuring electrophilic warheads (e.g., acrylamides) exemplified this advancement, enabling irreversible cysteine-targeted binding within the EGFR kinase domain [2] [6]. The compound 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (also designated as O-Desmorpholinopropylgefitinib; CAS 184475-71-6) emerged as a key intermediate in synthesizing these covalent inhibitors, serving as a strategic chemical precursor for side-chain modifications at the 6- and 7-positions [8]. This molecule’s structural features—specifically the 3-chloro-4-fluoroanilino group and 6-hydroxy-7-methoxy substitution pattern—optimize both non-covalent affinity and covalent warhead positioning, illustrating the scaffold’s adaptability in addressing evolving therapeutic challenges.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1